molecular formula C17H21FN4O B2494812 1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine CAS No. 2034561-63-0

1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B2494812
CAS No.: 2034561-63-0
M. Wt: 316.38
InChI Key: SQQIGSLLRPAZRD-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrazole ring: Starting with a phenylhydrazine derivative and an appropriate diketone to form the pyrazole ring.

    Introduction of the fluoroethyl group: This can be achieved through nucleophilic substitution reactions using fluoroethyl halides.

    Coupling with piperazine: The final step involves coupling the pyrazole derivative with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine
  • 1-(2-bromoethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine
  • 1-(2-iodoethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine

Uniqueness

1-(2-fluoroethyl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine is unique due to the presence of the fluoroethyl group, which can impart different physicochemical properties compared to its chloro, bromo, and iodo analogs. This can affect its reactivity, biological activity, and pharmacokinetic properties.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-20-16(13-15(19-20)14-5-3-2-4-6-14)17(23)22-11-9-21(8-7-18)10-12-22/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIGSLLRPAZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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